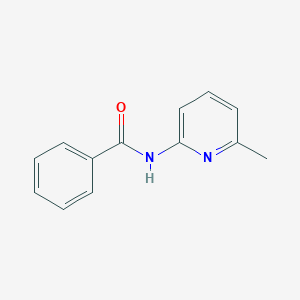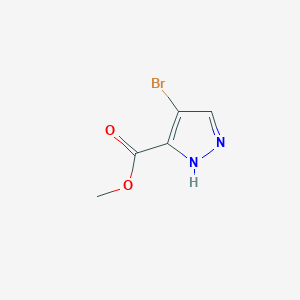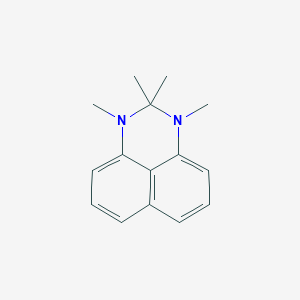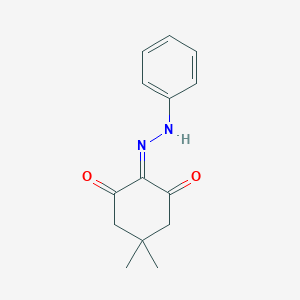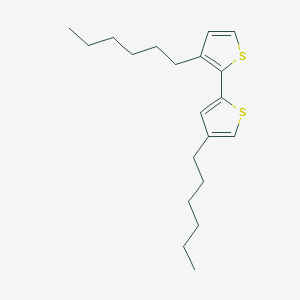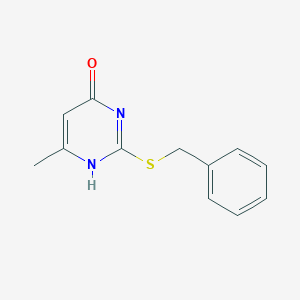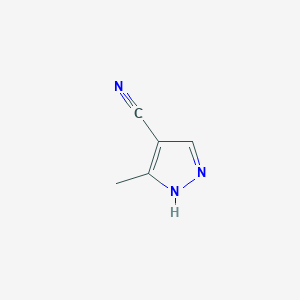![molecular formula C26H16N2O4 B182864 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 25744-09-6](/img/structure/B182864.png)
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that belongs to the class of oxazole derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one exhibits significant biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of several diseases. The compound has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments is its high potency and selectivity towards certain biological targets. However, the compound is also associated with certain limitations such as its poor solubility in water and low bioavailability.
Direcciones Futuras
There are several future directions for the research on 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one. One of the potential areas of research is to investigate the compound's potential use as a photosensitizer in photodynamic therapy. Another direction could be to explore the compound's potential as a drug candidate for the treatment of inflammatory and autoimmune diseases. Further studies could also be conducted to optimize the synthesis method and improve the compound's bioavailability.
Conclusion:
In conclusion, 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one is a promising compound that has potential applications in the field of medicinal chemistry. Its high potency and selectivity towards certain biological targets make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanism of action and optimize the compound's bioavailability for its potential use as a drug candidate.
Métodos De Síntesis
The synthesis of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one involves the condensation of 2-acetylphenylamine and 4-formylbenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization to obtain a pure compound.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential applications of 4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one in the field of medicinal chemistry. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
25744-09-6 |
|---|---|
Nombre del producto |
4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Fórmula molecular |
C26H16N2O4 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
4-[[4-[(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H16N2O4/c29-25-21(27-23(31-25)19-7-3-1-4-8-19)15-17-11-13-18(14-12-17)16-22-26(30)32-24(28-22)20-9-5-2-6-10-20/h1-16H |
Clave InChI |
XYSKEVMXUOWHBI-YHARCJFQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)/C=C\4/N=C(OC4=O)C5=CC=CC=C5)/C(=O)O2 |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C=C4C(=O)OC(=N4)C5=CC=CC=C5)C(=O)O2 |
Otros números CAS |
25744-09-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



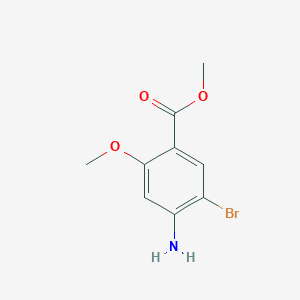
![[5-(4-Bromophenyl)-2-furyl]methanol](/img/structure/B182785.png)
![N-[4-(furan-2-yl)phenyl]acetamide](/img/structure/B182786.png)
![4-N-[2-[(E)-2-(2,4-dibromophenyl)ethenyl]-6-methoxyquinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182787.png)
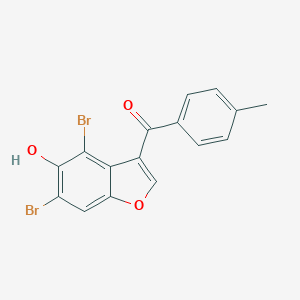
![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
